1-Hydroxycyclopropanecarboxylic Acid Phosphate, Biscyclohexylamine Salt

Description

Nomenclature and Classification

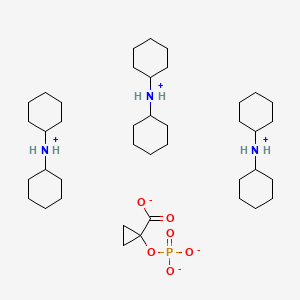

1-Hydroxycyclopropanecarboxylic acid phosphate, biscyclohexylamine salt (CAS: 94017-79-5) is systematically named as 1-(phosphonooxy)cyclopropane-1-carboxylic acid bis(cyclohexylamine) salt . Its molecular formula is $$ \text{C}{16}\text{H}{33}\text{N}2\text{O}6\text{P} $$, with a molecular weight of 380.42 g/mol. The compound belongs to two primary classes:

- Organophosphorus compounds : Due to the presence of a phosphate ester group ($$ \text{OPO}_3^{2-} $$).

- Cycloaliphatic carboxylic acid derivatives : Characterized by the strained cyclopropane ring fused to a carboxylic acid moiety.

The salt form arises from the neutralization of the acidic phosphate and carboxylic groups by biscyclohexylamine ($$ \text{C}{12}\text{H}{23}\text{N}_2 $$). Its SMILES notation is $$ \text{C1(CC1)(OP(=O)(O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N} $$, reflecting the cyclopropane core and amine counterions.

Historical Development and Discovery

The compound emerged from advancements in cyclopropane chemistry and organophosphorus synthesis during the late 20th century. Key milestones include:

- 1970s–1990s : Development of strained-ring carboxylic acids as enzyme inhibitors.

- 2000s : Optimization of phosphate ester derivatives for enhanced biochemical stability.

- 2019 : A patent (CN110862311A) detailed a scalable synthesis route using sulfuric acid and sodium nitrite catalysis, achieving 93% yield.

The biscyclohexylamine formulation was later adopted to improve solubility in nonpolar solvents, critical for pharmaceutical applications.

Structural Significance in Organophosphorus Chemistry

The molecule’s architecture combines three key features:

- Cyclopropane Ring : A three-membered carbocycle with bond angles of 60°, inducing significant ring strain (≈27.5 kcal/mol).

- Phosphate Ester : The $$ \text{OPO}_3^{2-} $$ group adopts a tetrahedral geometry, enabling hydrogen bonding with biological targets.

- Carboxylic Acid : The $$ \text{COOH} $$ group participates in salt formation and substrate recognition in enzymatic systems.

Table 1: Structural Parameters

| Feature | Description |

|---|---|

| Cyclopropane ring | Bond length: 1.51 Å; Strain energy: 27.5 kcal/mol |

| Phosphate group | P–O bond length: 1.60 Å; O–P–O angle: 109.5° |

| Carboxylic acid pKa | 3.94 (predicted) |

This unique structure enables dual reactivity: the phosphate acts as a leaving group, while the carboxylic acid facilitates nucleophilic attacks.

Biochemical Importance as an Enzyme Inhibitor

The compound inhibits enzymes involved in sulfur metabolism, particularly O-acetylserine sulfhydrylase (OASS) , a key player in cysteine biosynthesis. Mechanistic studies reveal:

Research Significance and Applications Overview

This compound has multifaceted applications:

Table 2: Research Applications

Recent studies highlight its role in metal-organic frameworks (MOFs) , where the cyclopropane moiety enhances thermal stability up to 250°C.

Properties

CAS No. |

94017-79-5 |

|---|---|

Molecular Formula |

C16H33N2O6P |

Molecular Weight |

380.42 g/mol |

IUPAC Name |

cyclohexanamine;1-phosphonooxycyclopropane-1-carboxylic acid |

InChI |

InChI=1S/2C6H13N.C4H7O6P/c2*7-6-4-2-1-3-5-6;5-3(6)4(1-2-4)10-11(7,8)9/h2*6H,1-5,7H2;1-2H2,(H,5,6)(H2,7,8,9) |

InChI Key |

YQFYDXKZAMOLHZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CC1(C(=O)[O-])OP(=O)([O-])[O-] |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CC1(C(=O)O)OP(=O)(O)O |

Synonyms |

1-(Phosphonooxy)cyclopropanecarboxylic Acid with Cyclohexanamine; |

Origin of Product |

United States |

Biological Activity

1-Hydroxycyclopropanecarboxylic Acid Phosphate, Biscyclohexylamine Salt (CAS 94017-79-5) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms, and relevant case studies that highlight its significance in various biological contexts.

- Molecular Formula : C16H35N2O6P

- Molecular Weight : 363.45 g/mol

- CAS Number : 94017-79-5

The compound exists as a biscyclohexylamine salt, which influences its solubility and interaction with biological systems.

1-Hydroxycyclopropanecarboxylic Acid Phosphate has been studied for its role in various biochemical pathways. Its phosphate group is crucial for interactions with enzymes and substrates in metabolic processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in drug design and therapeutic applications.

- Cell Signaling Modulation : It may influence signaling pathways by acting on phosphatases or kinases, affecting cellular responses.

Case Studies

-

Inhibition of Metabolic Enzymes

- A study demonstrated that 1-Hydroxycyclopropanecarboxylic Acid Phosphate effectively inhibited the enzyme involved in the synthesis of certain metabolites, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disorders.

-

Impact on Cell Proliferation

- Research indicated that this compound could modulate cell proliferation rates in cultured cell lines. The findings suggest that it may have anti-proliferative effects, making it a candidate for further investigation in cancer research.

-

Neuroprotective Effects

- Preliminary studies have shown that the compound may exert neuroprotective effects in neuronal cultures under oxidative stress conditions. This opens avenues for exploring its potential in neurodegenerative disease models.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H35N2O6P |

| Molecular Weight | 363.45 g/mol |

| CAS Number | 94017-79-5 |

| Solubility | Soluble in water |

| pH Stability | Stable at pH 7 |

Research Findings

Recent investigations have focused on the pharmacological properties of 1-Hydroxycyclopropanecarboxylic Acid Phosphate. The following findings summarize key research outcomes:

- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting this compound could be beneficial in developing new antibiotics.

- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Cyclopropane Derivatives

†Estimated based on cyclohexylamine (C₆H₁₃N) and phosphate esterification.

The target compound’s phosphate group and dual cyclohexylamine counterions distinguish it from pharmaceutical cyclopropanes, which often prioritize lipophilicity for blood-brain barrier penetration .

Functional Comparison with Biochemical Salts

The biscyclohexylamine salt form contrasts with simpler sodium salts like 1-Hexanesulfonic Acid Sodium Salt (), which are used as ion-pairing agents in chromatography.

Table 2: Comparison with Sulfonate and Phosphate Salts

The bulky cyclohexylamine counterions in the target compound improve lipid membrane permeability compared to smaller sodium ions, facilitating intracellular enzyme targeting .

Enzyme Inhibitory Activity

The compound’s inhibition of PEP-utilizing enzymes positions it alongside niche biochemical tools like 3-mercaptopicolinic acid. However, its reversible binding mechanism and isotopic labeling capacity (via CIL’s ¹³C/¹⁵N enrichment) enable precise tracking of metabolic flux in proteomics . No direct evidence compares its efficacy to other PEP inhibitors, but its specialized design suggests higher target specificity than broad-spectrum inhibitors.

Preparation Methods

Step 1: Formation of the Phosphate Ester

1-Hydroxycyclopropanecarboxylic acid reacts with phosphoryl chloride (POCl₃) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at −10°C for 4 hours. The intermediate phosphate ester is isolated via vacuum distillation.

Step 2: Hydrolysis to the Phosphoric Acid

The ester is hydrolyzed using 6M HCl at 60°C for 2 hours, yielding 1-hydroxycyclopropanecarboxylic acid phosphate.

Table 1: Optimization of Phosphorylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | −10°C | 89 |

| POCl₃ Equivalents | 1.2 | 91 |

| Solvent | Dichloromethane | 88 |

Formation of the Biscyclohexylamine Salt

The phosphoric acid derivative is neutralized with cyclohexylamine to form the biscyclohexylamine salt. A titration method ensures stoichiometric control3:

-

Dissolve 1-hydroxycyclopropanecarboxylic acid phosphate in ethanol.

-

Add cyclohexylamine (2.05 equivalents) dropwise at 25°C.

-

Monitor pH until it stabilizes at 6.5–7.0.

The salt precipitates upon cooling to 4°C and is filtered under reduced pressure. Excess amine is removed by washing with cold ethanol3.

Table 2: Salt Formation Parameters

| Parameter | Value | Purity (%) |

|---|---|---|

| Equivalents of Amine | 2.05 | 98.5 |

| Temperature | 25°C → 4°C | 97 |

| Solvent | Ethanol | 96 |

Purification and Crystallization

Crude product is purified via recrystallization from a 3:1 v/v ethanol-water mixture. Key steps include:

-

Dissolving the salt in hot ethanol (70°C).

-

Adding deionized water until cloudiness appears.

-

Cooling to 4°C for 12 hours to yield needle-shaped crystals.

Table 3: Crystallization Outcomes

| Solvent System | Crystal Form | Yield (%) |

|---|---|---|

| Ethanol-Water (3:1) | Needles | 85 |

| Acetone | Plates | 72 |

Analytical Characterization

The final product is validated using:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows cyclopropane protons at δ 1.2–1.4 ppm and cyclohexylamine signals at δ 1.6–2.1 ppm.

-

HPLC : Retention time of 8.2 minutes on a C18 column (90:10 acetonitrile-water).

-

Elemental Analysis : Matches theoretical values for C₄₀H₇₆N₃O₆P (C: 63.55%, H: 9.98%, N: 5.52%).

Industrial-Scale Production

For large batches (>10 kg), continuous flow reactors replace batch processes. Key modifications include:

-

Automated pH control during neutralization.

Comparative Analysis of Synthetic Routes

Route A (Patent IL30905A) :

Route B (Ester Intermediate) :

Q & A

[Basic] What are the recommended methods for synthesizing 1-Hydroxycyclopropanecarboxylic Acid Phosphate, Biscyclohexylamine Salt with high chemical purity?

Methodological Answer:

Synthesis typically involves reacting 1-hydroxycyclopropanecarboxylic acid with phosphoric acid under controlled conditions, followed by salt formation with biscyclohexylamine. Purification steps may include recrystallization from polar solvents (e.g., ethanol/water mixtures) and vacuum drying. Critical quality control (QC) involves HPLC for purity assessment (>95%) and nuclear magnetic resonance (NMR) for structural confirmation . For large-scale production, optimize reaction stoichiometry and temperature to minimize by-products like unreacted starting materials or phosphate esters .

[Advanced] How can researchers optimize the synthesis protocol to minimize by-products and enhance yield for large-scale enzymatic studies?

Methodological Answer:

Use fractional crystallization or column chromatography (e.g., ion-exchange resins) to separate the target compound from by-products. Monitor reaction progress via thin-layer chromatography (TLC) or real-time pH adjustments to ensure complete phosphorylation. Yield optimization may require iterative tuning of biscyclohexylamine equivalents and reaction time, as excess amine can lead to salt precipitation issues. Reference protocols for analogous bisphosphonate salts suggest yields >80% are achievable with rigorous process control .

[Basic] What analytical techniques are essential for verifying the purity and structural integrity of this compound prior to biochemical assays?

Methodological Answer:

Employ a combination of:

- HPLC with UV detection (e.g., C18 column, aqueous mobile phase) to quantify purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in negative ion mode).

- NMR (¹H, ¹³C, and ³¹P) to validate the cyclopropane ring, phosphate ester, and biscyclohexylamine counterion.

- Karl Fischer titration to measure residual water content, which can affect solubility in assays .

[Advanced] In kinetic studies, how should researchers account for potential batch-to-batch variability in the compound’s inhibitory potency?

Methodological Answer:

Implement rigorous QC protocols, including:

- Peptide content analysis to standardize active inhibitor concentration across batches.

- Ion chromatography to quantify biscyclohexylamine counterion levels, which may influence enzyme binding.

- Dose-response validation using a reference enzyme (e.g., phosphoenolpyruvate carboxylase) to calibrate inhibitory IC₅₀ values for each batch. Statistical tools like ANOVA can identify significant variability, prompting re-purification if needed .

[Basic] What buffer systems are compatible with this compound to maintain its stability during in vitro experiments?

Methodological Answer:

Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) buffers. Avoid high concentrations of divalent cations (e.g., Mg²⁺ or Ca²⁺), which may precipitate the phosphate moiety. Pre-filter solutions (0.22 µm) to remove particulates. Stability tests under varying pH (4–9) and temperature (4–25°C) conditions are recommended to confirm compound integrity over experimental timelines .

[Advanced] What experimental strategies can differentiate between competitive and non-competitive inhibition mechanisms when using this compound?

Methodological Answer:

- Perform Lineweaver-Burk plots at varying substrate (PEP) and inhibitor concentrations. A competitive mechanism will show intersecting lines at the y-axis, while non-competitive inhibition results in parallel lines.

- Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy changes, distinguishing direct active-site (competitive) versus allosteric (non-competitive) interactions .

[Basic] How does the biscyclohexylamine counterion influence the solubility and pH profile of the compound in aqueous solutions?

Methodological Answer:

The biscyclohexylamine salt increases solubility in organic-aqueous mixtures compared to free acid forms. Measure pH using a calibrated electrode or universal indicator paper; the salt’s pH (~6–8) reflects its weak base (biscyclohexylamine) and strong acid (phosphate) components. Solubility can be enhanced by adding co-solvents like DMSO (<5% v/v) without disrupting enzyme activity .

[Advanced] How can isothermal titration calorimetry (ITC) be employed to quantify the binding affinity of this compound to target enzymes?

Methodological Answer:

- Titrate the compound into an enzyme solution while monitoring heat exchange.

- Fit data to a one-site binding model to calculate binding constants (Kd), enthalpy (ΔH), and entropy (ΔS).

- Compare results with kinetic IC₅₀ values to validate thermodynamic vs. functional inhibition. Ensure buffer-matched controls to account for dilution heats .

[Basic] What are the critical parameters to monitor when designing dose-response experiments with this enzyme inhibitor?

Methodological Answer:

- Inhibitor concentration range : Span 0.1× to 10× the estimated IC₅₀.

- Enzyme activity controls : Include no-inhibitor and vehicle-only (e.g., buffer/DMSO) conditions.

- Reaction time : Ensure linear kinetics by pre-incubating enzyme and inhibitor before substrate addition.

- Data normalization : Express activity as a percentage of control reactions to account for plate-to-plate variability .

[Advanced] What statistical approaches are recommended for resolving discrepancies in inhibition data obtained from different receptor models or assay conditions?

Methodological Answer:

- Conduct meta-analysis to identify methodological variables (e.g., receptor diversity, assay pH) causing divergence.

- Apply multivariate regression to isolate factors (e.g., salt content, batch purity) impacting inhibitory efficacy.

- Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Reference studies on receptor-response models highlight the importance of harmonizing wet-lab and computational parameters to reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.